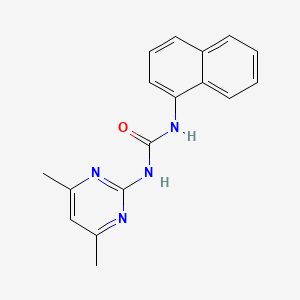
2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. It is a colorless liquid that is classified as a hydrosilane due to the presence of an Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can be achieved through several methods. One common method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :
(Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding the silane directly but in modest yield :
3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Analyse Chemischer Reaktionen
2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Reduction Reactions: It is commonly used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides.
Hydrosilylation Reactions: It is used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving carbon-halogen bonds.
Common reagents used in these reactions include lithium, hydrochloric acid, and various organic halides. The major products formed from these reactions depend on the specific substrates and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves the delivery of hydrogen atoms due to its weak Si-H bond. The bond dissociation energy is estimated at 84 kcal/mol, which is lower than that of trimethylsilane (94 kcal/mol) . This weak bond allows the compound to act as an effective hydrogen donor in radical reactions, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can be compared with other similar compounds, such as:
Trimethylsilane: Has a stronger Si-H bond and is less effective as a hydrogen donor.
Tetrakis(trimethylsilyl)silane: Used as a precursor in the synthesis of the compound.
Trichlorosilane: Used in the alternative synthesis route.
The uniqueness of this compound lies in its weak Si-H bond, which makes it a versatile reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
204709-10-4 |
|---|---|
Molekularformel |
C11H32Si4 |
Molekulargewicht |
276.71 g/mol |
IUPAC-Name |
ethyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C11H32Si4/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h11H2,1-10H3 |
InChI-Schlüssel |
UBQWOUMMSMDOAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)


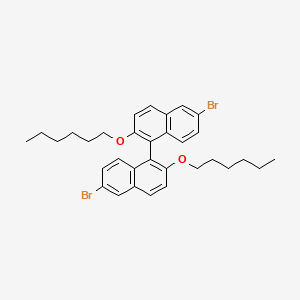
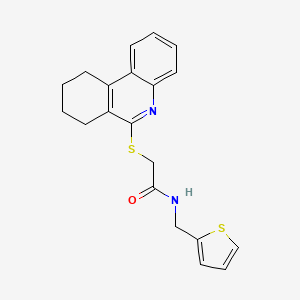
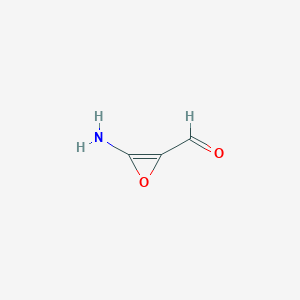
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
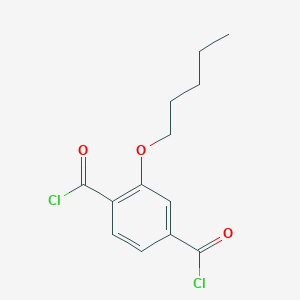

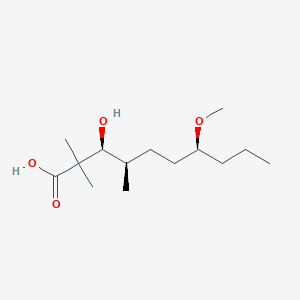
![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
